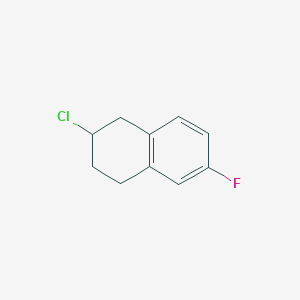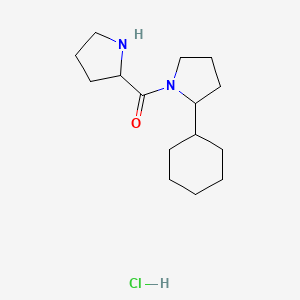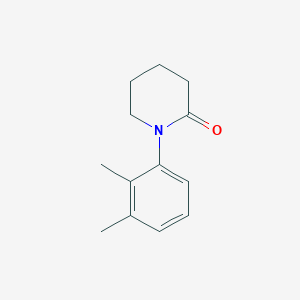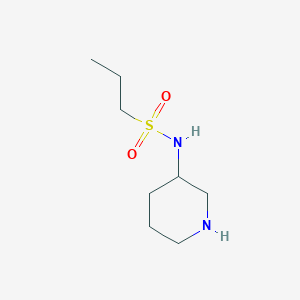![molecular formula C10H10N2O3 B13190174 (7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid](/img/structure/B13190174.png)
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties . The structure of this compound includes a methoxy group at the 7th position and an acetic acid moiety attached to the 3rd position of the imidazo[1,2-A]pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
A common method for synthesizing (7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction typically proceeds under mild conditions, making it suitable for large-scale production.
. this method has a lower overall yield due to its multistage nature.
Industrial Production Methods
Industrial production of this compound often utilizes the multicomponent condensation method due to its efficiency and scalability. The use of readily available starting materials and mild reaction conditions makes this method particularly attractive for industrial applications.
化学反応の分析
Types of Reactions
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,2-A]pyridine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of (7-Hydroxyimidazo[1,2-A]pyridin-3-YL)acetic acid.
Reduction: Formation of reduced imidazo[1,2-A]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,2-A]pyridin-3-YL)acetic acid derivatives.
科学的研究の応用
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid has numerous applications in scientific research, including:
作用機序
The mechanism of action of (7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid involves its interaction with various molecular targets and pathways. For example, it can block γ-aminobutyric acid (GABA) receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to its hypnotic and sedative effects. Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
類似化合物との比較
Similar Compounds
Zolpidem: A well-known hypnotic drug used to treat insomnia.
Alpidem: Used for its anxiolytic properties.
Uniqueness
(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid is unique due to its methoxy group at the 7th position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazo[1,2-A]pyridine derivatives and contributes to its broad spectrum of biological activities .
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
2-(7-methoxyimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O3/c1-15-8-2-3-12-7(4-10(13)14)6-11-9(12)5-8/h2-3,5-6H,4H2,1H3,(H,13,14) |
InChIキー |
FNRPSRQYDQSYQR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC=C(N2C=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B13190101.png)
![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13190105.png)
![1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13190109.png)
amine](/img/structure/B13190116.png)

![(2S,5R)-2-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13190132.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13190139.png)
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13190144.png)

![4-Boc-8-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13190163.png)
![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13190180.png)

